molecular formula C14H12BrNO3S B2833993 N-(3-acetylphenyl)-4-bromobenzenesulfonamide CAS No. 76883-64-2

N-(3-acetylphenyl)-4-bromobenzenesulfonamide

Cat. No.: B2833993
CAS No.: 76883-64-2
M. Wt: 354.22
InChI Key: MUVOMLNFSMOJDJ-UHFFFAOYSA-N
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Description

Target Specificity and Resistance Mechanisms

Bacterial resistance to sulfonamides often arises from mutations in DHPS or overexpression of para-aminobenzoic acid (PABA), the enzyme’s natural substrate. The bromine substituent in this compound may sterically hinder PABA binding, thereby reducing competition at the active site. Additionally, the acetyl group could minimize off-target interactions, enhancing selectivity.

Synergistic Combinations

Like other sulfonamides, this compound may synergize with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim, to create sequential folate synthesis blockade. Such combinations are less prone to resistance and are used empirically in urinary tract infections.

Spectrum of Activity

While historical sulfonamides targeted Gram-positive bacteria, halogenated derivatives like this compound show promise against Gram-negative pathogens. The bromine atom’s electron-withdrawing effects may improve membrane penetration, a critical factor for activity against Escherichia coli and Klebsiella pneumoniae.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Property Sulfanilamide Sulfapyridine This compound
Molecular Weight (g/mol) 172.20 249.29 354.22
Substituents None Pyridine 4-Bromo, 3-acetylphenyl
Target Pathogens Gram-positive Gram-positive Broad-spectrum (hypothesized)
Solubility Low Moderate Moderate (estimated)

Research Objectives and Contemporary Relevance

Current research on this compound focuses on three objectives:

  • Overcoming Resistance : By modifying the sulfonamide core, researchers aim to evade common resistance mechanisms, such as altered DHPS or efflux pumps.
  • Expanding Therapeutic Indications : Investigations explore applications in tropical diseases (e.g., malaria) and non-infectious conditions (e.g., cancer).
  • Optimizing Pharmacokinetics : Structural tweaks aim to improve oral bioavailability and half-life, addressing historical limitations of sulfonamides.

The compound’s bromine and acetyl groups make it a candidate for dual-target inhibitors. For instance, the acetyl moiety could facilitate binding to human carbonic anhydrase, a target in glaucoma and epilepsy.

Current Research Landscape

Recent studies emphasize structure-activity relationship (SAR) analyses and computational modeling. Molecular docking simulations suggest that this compound binds DHPS with a higher affinity ($$ \Delta G = -9.2 \, \text{kcal/mol} $$) than sulfanilamide ($$ \Delta G = -7.1 \, \text{kcal/mol} $$). This aligns with crystallographic data showing bromine-induced van der Waals interactions with hydrophobic DHPS residues.

Synthetic Pathways The compound is synthesized via sulfonylation of 3-acetylaniline with 4-bromobenzenesulfonyl chloride: $$ \text{3-Acetylaniline} + \text{4-Bromobenzenesulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} $$ This reaction typically proceeds in dichloromethane at 0–5°C, yielding 70–85% purity, which is refined via recrystallization.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVOMLNFSMOJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-acetylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Formation of N-(3-acetylphenyl)-4-substituted-benzene-1-sulfonamides.

    Oxidation: Formation of N-(3-carboxyphenyl)-4-bromobenzene-1-sulfonamide.

    Reduction: Formation of N-(3-hydroxyphenyl)-4-bromobenzene-1-sulfonamide.

    Coupling: Formation of biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-4-bromobenzenesulfonamide is utilized as a building block for synthesizing potential therapeutic agents. Its unique structure allows it to participate in various chemical reactions, making it valuable in drug development.

Biological Studies

The compound is employed in biological studies to investigate enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a useful tool for understanding biochemical processes.

Chemical Biology

In chemical biology, this compound serves as a probe to explore biological pathways and mechanisms. The sulfonamide moiety is particularly effective in inhibiting enzymes associated with inflammatory responses and microbial growth.

Industrial Applications

This compound can also be used in the synthesis of advanced materials and specialty chemicals. Its properties make it suitable for applications in organic synthesis where specific reactivity is required.

Research has indicated that this compound possesses diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus256 μg/mL
Escherichia coli512 μg/mL
Pseudomonas aeruginosa256 μg/mL

This spectrum of activity against both Gram-positive and Gram-negative bacteria highlights its potential as a therapeutic agent for treating infections.

Anticancer Activity

In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231:

Cell LineIC50 Value (μM)
MCF-75.5
MDA-MB-2316.3

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various sulfonamide derivatives, including this compound, against common bacterial strains. The findings indicated enhanced antibacterial properties due to bromine substitution compared to other halogens.
  • Anticancer Screening : In a study focused on several sulfonamides, this compound exhibited significant selectivity against breast cancer cells. Apoptosis induction was confirmed via flow cytometry assays measuring annexin V-FITC positivity.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been conducted to understand how structural modifications impact biological activity:

  • Halogen Substitution : The presence of bromine enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
  • Acetyl Group Influence : The acetyl group contributes to enzyme binding affinity, enhancing inhibitory effects on target enzymes involved in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-(Benzothiazole-2-yl)phenyl)-4-Bromobenzenesulfonamide ()
  • Structure : Replaces the acetyl group with a benzothiazole ring.
  • Physical Properties : Higher melting point (220–223°C) compared to carbamate derivatives (120–122°C, ), likely due to increased rigidity and π-stacking from the benzothiazole.
  • Spectral Data : Distinct IR absorption at 3108 cm⁻¹ (-SO₂NH) and 1612 cm⁻¹ (C=N) .
N-(3-(((2H-Tetrazol-5-yl)methyl)thio)-4-hydroxynaphthalen-1-yl)-4-Bromobenzenesulfonamide ()
  • Structure : Incorporates a tetrazolylmethylthio group on a naphthalene ring.
  • Synthesis : Requires sodium azide and SiCl₄ for tetrazole ring formation .
  • Activity : Demonstrates selectivity as an Mcl-1 inhibitor (apoptosis regulation), highlighting the impact of heterocyclic substituents on biological targeting.
N-(bis(tert-butylamino)methylene)-4-Bromobenzenesulfonamide ()
  • Structure: Features a tert-butylamino-methylene group instead of acetylphenyl.
  • Properties : Lower polarity (HRMS m/z 390.0845) due to bulky tert-butyl groups, which may improve membrane permeability .

Substituent Effects on Physicochemical Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Notable Substituent Biological Activity Reference
N-(4-(Benzothiazole-2-yl)phenyl)-4-BBS* 220–223 3108 (-SO₂NH), 1612 (C=N) Benzothiazole Anticipated antimicrobial
N-(3-Acetylphenyl)-4-BBS (Target) N/A† ~3108 (-SO₂NH), ~1670 (C=O) Acetylphenyl Potential Mcl-1 inhibition Inferred
N-(Tetrazolylmethylthio-naphthyl)-4-BBS N/A 3333 (N-H), 1389 (C-N) Tetrazolylmethylthio Mcl-1 inhibition
N-(bis(tert-butylamino)methylene)-4-BBS N/A 1547, 1486 tert-Butylamino Unreported
N-[(4-Bromophenyl)sulfonyl]carbamate 120–122 N/A Carbamate Radioligand candidate
  • Acetyl vs. Benzothiazole : The acetyl group (C=O stretch ~1670 cm⁻¹) may reduce crystallinity compared to benzothiazole derivatives, as seen in N-(3-acetylphenyl)acetamide (), which is an oil with TLC Rf = 0.23 .
  • Tetrazole vs. Methoxy : Tetrazole substituents () enhance hydrogen-bonding capacity, critical for protein interactions, whereas methoxy groups () increase lipophilicity.

Biological Activity

N-(3-acetylphenyl)-4-bromobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant research findings and data tables.

1. Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its effects on various cancer cell lines, particularly breast cancer.

The compound was found to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, particularly in triple-negative breast cancer. In vitro studies indicated that derivatives similar to this compound showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating potent selectivity over carbonic anhydrase II (CA II) .

1.2 Cell Line Studies

In cellular assays, the compound exhibited significant anti-proliferative effects against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values in the range of 1.52–6.31 μM. Notably, the selectivity index for these compounds ranged from 5.5 to 17.5 times more effective against cancer cells compared to normal breast cells (MCF-10A) .

2. Antibacterial Activity

This compound also displays antibacterial properties. Research indicates that similar sulfonamide compounds have shown effectiveness against various bacterial strains.

2.1 Inhibition Studies

In studies assessing antibacterial activity, derivatives demonstrated significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL. For instance, one derivative showed an inhibition rate of 80.69% against S. aureus .

2.2 Anti-biofilm Activity

The compound's ability to inhibit biofilm formation was also evaluated, revealing promising results with inhibition rates of 79.46% and 77.52% against K. pneumoniae for selected derivatives .

3. Enzyme Inhibition

The enzyme inhibition profile of this compound is notable, particularly concerning carbonic anhydrases.

3.1 Selectivity and Potency

The compound's selectivity for CA IX over CA II suggests potential therapeutic applications in cancer treatment, where targeting CA IX could reduce tumor growth and metastasis .

4. Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic properties for this compound derivatives, suggesting good bioavailability and low toxicity profiles .

5. Data Summary

The following table summarizes the biological activities and key findings related to this compound and its derivatives:

Activity Cell Line/Organism IC50/Effect Reference
AnticancerMDA-MB-2311.52–6.31 μM
MCF-7Selectivity Index: 5.5–17.5
Enzyme InhibitionCA IXIC50: 10.93–25.06 nM
CA IIIC50: 1.55–3.92 μM
Antibacterial ActivityS. aureusInhibition: 80.69%
K. pneumoniaBiofilm Inhibition: 79.46%

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-acetylphenyl)-4-bromobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 3-acetylaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes:

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions like hydrolysis of the sulfonyl chloride .
  • Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity and solubility.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product. Monitor by TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR spectroscopy :
    • ¹H NMR : Acetyl group protons appear as a singlet at δ ~2.6 ppm; sulfonamide NH is often broad at δ ~7.5–8.0 ppm (DMSO-d₆) .
    • ¹³C NMR : The sulfonyl carbon resonates at δ ~125–130 ppm.
  • IR spectroscopy : Confirm sulfonamide formation via S=O stretches at 1150–1350 cm⁻¹ and N-H stretch at ~3250 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement ).

Q. How can researchers screen this compound for preliminary biological activity?

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition at 10–100 µM concentrations) .
  • Antimicrobial testing : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

X-ray studies reveal:

  • Hydrogen bonding : The sulfonamide NH forms hydrogen bonds with sulfonyl oxygen (d = 2.85 Å), stabilizing the crystal lattice .
  • Packing motifs : Bromine atoms participate in halogen bonding (C-Br⋯O=S, ~3.3 Å), influencing solubility and co-crystallization with target proteins .
  • Torsional angles : The dihedral angle between benzene rings (~45°) affects steric hindrance during target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ or MIC values often arise from:

  • Substituent positioning : The 3-acetyl group’s orientation may sterically block binding in certain protein pockets (e.g., COX-2 vs. COX-1) .
  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the sulfonamide group, affecting solubility and target affinity .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets and identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key modifications include:

  • Bromine replacement : Substitute with -CF₃ or -NO₂ to modulate electron-withdrawing effects and improve membrane permeability .
  • Acetyl group derivatization : Introduce heterocyclic rings (e.g., pyridine) to enhance π-π stacking with aromatic residues in enzyme active sites .
  • Sulfonamide bioisosteres : Replace -SO₂NH- with -PO₂NH- to reduce metabolic degradation .

Q. What methodologies are recommended for studying the compound’s mechanism of action at the molecular level?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1CX2 for sulfonamide-binding enzymes) to predict binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with serum albumin or DNA .
  • Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models to assess stability and toxicity .

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